3-amino-3-[3-(carbamoylmethoxy)phenyl]propanoic acid
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Overview
Description
3-amino-3-[3-(carbamoylmethoxy)phenyl]propanoic acid: is a complex organic compound with potential applications in various scientific fields. This compound features an amino group and a phenyl ring substituted with an amino-oxoethoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-[3-(carbamoylmethoxy)phenyl]propanoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-amino-3-[3-(carbamoylmethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
Chemistry: In chemistry, 3-amino-3-[3-(carbamoylmethoxy)phenyl]propanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its amino and phenyl groups, which can mimic natural substrates or inhibitors.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications, such as acting as enzyme inhibitors or receptor modulators. Research is ongoing to explore its efficacy and safety in various medical conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for creating high-performance materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-amino-3-[3-(carbamoylmethoxy)phenyl]propanoic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The amino and phenyl groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Amino-2-(aminomethyl)propanoic acid: This compound has a similar amino group but lacks the phenyl ring, making it less versatile in certain applications.
3-Amino-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]propanoic acid: This compound has an additional methoxy group on the phenyl ring, which can alter its chemical properties and reactivity.
Uniqueness: 3-amino-3-[3-(carbamoylmethoxy)phenyl]propanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and oxoethoxy groups. This combination of functional groups provides a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
3-amino-3-[3-(2-amino-2-oxoethoxy)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c12-9(5-11(15)16)7-2-1-3-8(4-7)17-6-10(13)14/h1-4,9H,5-6,12H2,(H2,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOFLEAMVPMRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)N)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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